molecular formula C12H16F2N2O2 B8182208 tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate

tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate

Cat. No.: B8182208
M. Wt: 258.26 g/mol
InChI Key: ZAIDMXJQNCPRJZ-UHFFFAOYSA-N
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Description

tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a pyridine ring substituted with difluoromethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate typically involves the reaction of 5-(difluoromethyl)-6-methylpyridin-2-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields 5-(difluoromethyl)-6-methylpyridin-2-amine and tert-butanol .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form strong hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity and specificity. The carbamate group can act as a protecting group, modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    tert-Butyl carbamate: A simpler analog without the pyridine ring and difluoromethyl group.

    5-(Difluoromethyl)-6-methylpyridin-2-amine: Lacks the carbamate group but retains the pyridine ring and difluoromethyl group.

    tert-Butyl (6-methylpyridin-2-yl)carbamate: Similar structure but without the difluoromethyl group.

Uniqueness

tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate is unique due to the presence of both the difluoromethyl and carbamate groups, which confer distinct chemical and biological properties. The combination of these functionalities makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[5-(difluoromethyl)-6-methylpyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2/c1-7-8(10(13)14)5-6-9(15-7)16-11(17)18-12(2,3)4/h5-6,10H,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIDMXJQNCPRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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